molecular formula C26H24F3N3O3S B11210360 1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11210360
M. Wt: 515.5 g/mol
InChI Key: ZARBOJJIUKMQSQ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves several steps:

    Synthetic Routes: The synthesis typically starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and carbonyl compounds.

    Reaction Conditions: The cyclization reactions are often carried out under acidic or basic conditions, with the use of catalysts to facilitate the formation of the thieno[2,3-d]pyrimidine ring.

    Industrial Production Methods: For large-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological pathways.

    Pathways Involved: The exact pathways depend on the specific biological activity of the compound. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other thienopyrimidines and pyrimidine derivatives.

    Uniqueness: The presence of specific substituents, such as the trifluoromethyl and dimethylphenyl groups, makes this compound unique. These substituents can influence the compound’s biological activity and chemical reactivity.

    Comparison: Compared to other thienopyrimidines, this compound may exhibit different biological activities or improved pharmacokinetic properties due to its unique structure.

Properties

Molecular Formula

C26H24F3N3O3S

Molecular Weight

515.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H24F3N3O3S/c1-14-10-11-15(2)17(12-14)13-31-24-20(16(3)21(36-24)23(34)30(4)5)22(33)32(25(31)35)19-9-7-6-8-18(19)26(27,28)29/h6-12H,13H2,1-5H3

InChI Key

ZARBOJJIUKMQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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